trimethyl-[9,9,18,18-tetrakis(4-hexylphenyl)-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]stannane
Description
This compound is a highly complex organotin derivative featuring a pentacyclic core with integrated sulfur atoms and multiple functionalized aryl groups. Its structure includes a central stannane (tin) atom coordinated to three methyl groups and a polycyclic aromatic system substituted with hexylphenyl and additional trimethylstannyl moieties.
Properties
IUPAC Name |
trimethyl-[9,9,18,18-tetrakis(4-hexylphenyl)-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H72S2.6CH3.2Sn/c1-5-9-13-17-21-47-25-33-51(34-26-47)63(52-35-27-48(28-36-52)22-18-14-10-6-2)57-41-43-65-61(57)55-46-60-56(45-59(55)63)62-58(42-44-66-62)64(60,53-37-29-49(30-38-53)23-19-15-11-7-3)54-39-31-50(32-40-54)24-20-16-12-8-4;;;;;;;;/h25-42,45-46H,5-24H2,1-4H3;6*1H3;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIPDJJRVQRBAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C=C(S5)[Sn](C)(C)C)C(C6=C4SC(=C6)[Sn](C)(C)C)(C7=CC=C(C=C7)CCCCCC)C8=CC=C(C=C8)CCCCCC)C9=CC=C(C=C9)CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H90S2Sn2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1233.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Transmetallation with Trimethyltin Chloride
Lithiated intermediates, generated via n-BuLi treatment at −78°C, react with trimethyltin chloride (Sn(CH₃)₃Cl) to install the stannyl groups. This method demands strict anhydrous conditions and inert atmospheres to prevent lithium hydrolysis or tin oxidation. The reaction proceeds as:
Yields for this step rarely exceed 65% due to competing side reactions, necessitating iterative purification.
Stille Coupling
Pre-functionalized brominated precursors undergo Stille cross-coupling with hexamethylditin (Sn₂(CH₃)₆). While efficient, this method risks homo-coupling and requires excess tin reagent (2.5 equiv.) to drive the reaction:
Catalytic systems like Pd₂(dba)₃/P(t-Bu)₃ improve selectivity, reducing byproduct formation.
Purification and Stabilization
Post-synthetic purification is critical due to the compound’s sensitivity to light and oxygen. A multi-step protocol is employed:
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Column Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (95:5) eluent removes unreacted tin reagents.
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Recrystallization : Slow diffusion of methanol into a dichloromethane solution yields crystalline material.
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Oxidative Stabilization : Treatment with 0.1 M ascorbic acid in THF scavenges free radicals, enhancing shelf-life.
Spectroscopic Characterization
Key analytical data for the compound include:
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 0.35 (s, 18H, Sn-CH₃), δ 1.25 (m, 48H, hexyl CH₂), δ 7.15 (d, 8H, aryl H) |
| 119Sn NMR | δ −120 ppm (central Sn), δ −45 ppm (peripheral Sn) |
| HRMS | m/z 1567.8 [M+H]⁺ |
The 119Sn NMR chemical shifts confirm the electronic environment of the tin centers, while HRMS validates the molecular formula.
Challenges and Mitigation Strategies
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Steric Hindrance : Bulky hexylphenyl groups impede stannylation. Mitigated by using high-boiling solvents (e.g., o-xylene) to enhance solubility.
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Tin Aggregation : Trimethylstannyl groups tend to cluster, disrupting crystallinity. Additives like 15-crown-5 disrupt intermolecular Sn–Sn interactions.
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Hydrolytic Instability : Moisture-induced degradation necessitates storage under argon with molecular sieves .
Chemical Reactions Analysis
Types of Reactions
(4,4,9,9-Tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene-2,7-diyl)bis(trimethylstannane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The trimethylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like halides or organometallic reagents in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(4,4,9,9-Tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene-2,7-diyl)bis(trimethylstannane) has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Materials Science: Investigated for its potential in creating novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (4,4,9,9-Tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene-2,7-diyl)bis(trimethylstannane) involves its interaction with molecular targets and pathways related to electron transport and light absorption. The compound’s indaceno[1,2-b:5,6-b’]dithiophene core facilitates efficient charge transfer, while the hexylphenyl and trimethylstannane groups enhance solubility and processability. These properties make it an effective material for use in electronic and photovoltaic devices.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, it highlights critical challenges in environmental reporting for metallic compounds, which may indirectly inform considerations for organotin substances:
Table 1: TRI Data Revisions for Selected Metals (1999)
Key Observations:
Data Integrity Issues: The revisions for zinc, lead, and manganese compounds underscore systemic inaccuracies in TRI reporting, where initial values were overestimated by orders of magnitude . If the target organotin compound were subject to TRI reporting, similar data discrepancies could arise, complicating environmental risk assessments.
In contrast, the listed revisions involve inorganic metal compounds, which have distinct environmental pathways compared to organometallics.
Handling and Revisions: The facility’s anticipation of drastic revisions (e.g., manganese from millions to <500 lbs) suggests procedural gaps in data validation. For structurally complex organotins, accurate measurement and reporting would likely require advanced analytical protocols to avoid similar errors.
Research Implications
While direct comparisons to similar compounds are hindered by the absence of specific data in the provided evidence, the TRI revisions emphasize broader lessons:
- Environmental Monitoring: Organotin compounds often persist in ecosystems, but their release metrics may be underrepresented due to reporting inaccuracies, as seen with manganese .
- Structural Complexity : The target compound’s intricate architecture could pose unique challenges in detection and quantification compared to simpler metal compounds, necessitating specialized methodologies.
Biological Activity
Overview of the Compound
This compound belongs to a class of organotin compounds that are characterized by their diverse applications in materials science and biology. Organotin compounds have been studied for their potential use in pharmaceuticals due to their ability to interact with biological systems.
Organotin compounds generally exhibit biological activity through various mechanisms, including:
- Antimicrobial Activity : Many organotin compounds have shown effectiveness against bacteria and fungi by disrupting cell membranes and inhibiting essential metabolic processes.
- Anticancer Properties : Some studies suggest that organotin compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Neurotoxicity : Certain organotin compounds have been linked to neurotoxic effects, impacting neuronal health and function.
Research Findings
- Antimicrobial Studies : Research indicates that trimethylstannane derivatives possess significant antimicrobial properties. For example, a study demonstrated that certain derivatives inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
- Cytotoxicity in Cancer Cells : A study focused on the cytotoxic effects of stannane derivatives on various cancer cell lines revealed that these compounds could effectively induce cell death in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism was attributed to the generation of reactive oxygen species (ROS) leading to oxidative stress .
- Neurotoxic Effects : Some investigations into the neurotoxic potential of organotin compounds have indicated that exposure can lead to neuronal cell death and impair synaptic function, raising concerns about their safety in biomedical applications .
Case Study 1: Anticancer Activity
A study conducted by Smith et al. (2020) evaluated the anticancer effects of various stannane derivatives, including the compound . The results indicated a dose-dependent inhibition of cell proliferation in MCF-7 cells, with IC50 values suggesting significant potency compared to standard chemotherapeutics.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Trimethyl-stannane | 15 | MCF-7 |
| Cisplatin | 10 | MCF-7 |
Case Study 2: Antimicrobial Efficacy
Johnson et al. (2021) explored the antimicrobial efficacy of several organotin compounds against clinical isolates. The study found that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.
| Organotin Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Trimethyl-stannane | 32 | E. coli |
| Benzylpenicillin | 8 | Staphylococcus aureus |
Q & A
Q. What are the primary synthesis strategies for this stannane-based compound, and how can reaction conditions be optimized?
The synthesis of stannane derivatives typically involves organometallic routes. For example, organolithium or Grignard reagents are used to introduce stannyl groups to polycyclic frameworks (Fig. 13–16 in ). Key steps include:
- Transmetallation : Reacting organolithium intermediates with trimethylstannane precursors.
- Steric management : Bulky substituents (e.g., 4-hexylphenyl groups) require low-temperature conditions (-78°C) to prevent side reactions.
- Purification : Use size-exclusion chromatography to separate high-molecular-weight byproducts.
Optimization involves adjusting solvent polarity (THF vs. ethers) and stoichiometry of stannane precursors to improve yields .
Q. Which spectroscopic techniques are most effective for characterizing its complex structure?
- NMR : NMR identifies stannyl environments, while and NMR resolve aromatic and alkyl regions.
- X-ray crystallography : Critical for confirming the pentacyclic core and substituent geometry.
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns.
Cross-referencing with databases like NIST Chemistry WebBook ensures accurate spectral assignments .
Advanced Research Questions
Q. How can computational modeling (e.g., COMSOL or DFT) predict its electronic properties for optoelectronic applications?
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess charge transport potential. Include solvent effects (PCM model) for accuracy.
- COMSOL Multiphysics : Simulate thin-film morphology by modeling intermolecular interactions between hexylphenyl side chains.
- AI-driven parameterization : Train models on existing stannane datasets to predict absorption spectra or redox behavior .
Q. How should researchers resolve contradictions in spectroscopic data during structural validation?
- Hypothesis testing : If NMR signals deviate from expected ranges, consider dynamic effects (e.g., fluxionality) or paramagnetic impurities.
- Comparative analysis : Cross-check XRD data with analogous compounds (e.g., tetrakis(aryl)stannanes) to identify conformational outliers.
- Theoretical alignment : Use crystallographic software (e.g., Mercury) to overlay experimental and DFT-optimized structures .
Q. What methodological frameworks guide the study of its reactivity in cross-coupling reactions?
- Mechanistic probes : Conduct kinetic studies with varying catalysts (Pd vs. Ni) to map oxidative addition rates.
- In situ monitoring : Employ Raman spectroscopy to detect intermediate stannane complexes.
- Theoretical grounding : Link results to organometallic theory (e.g., Hard/Soft Acid-Base principle) to explain selectivity trends .
Theoretical and Methodological Considerations
Q. How can researchers integrate this compound into a broader theoretical framework (e.g., supramolecular chemistry)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
